molecular formula C20H27ClO3 B3342581 6beta-Hydroxy-dehydrochloromethyltestosterone CAS No. 25486-01-5

6beta-Hydroxy-dehydrochloromethyltestosterone

Cat. No.: B3342581
CAS No.: 25486-01-5
M. Wt: 350.9 g/mol
InChI Key: WGVLKKXLCOUHPO-MNPQAXFZSA-N
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Description

6beta-Hydroxy-dehydrochloromethyltestosterone is a synthetic anabolic-androgenic steroid It is a derivative of chloromethyltestosterone, modified to include a hydroxyl group at the 6beta position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Hydroxy-dehydrochloromethyltestosterone typically involves multiple steps starting from chloromethyltestosterone. The key steps include:

    Hydroxylation: Introduction of a hydroxyl group at the 6beta position. This can be achieved using reagents such as osmium tetroxide (OsO4) or other hydroxylating agents under controlled conditions.

    Purification: The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and adhering to safety and environmental regulations. Techniques such as continuous flow chemistry might be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The hydroxyl group at the 6beta position can undergo oxidation to form ketones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter other functional groups.

    Substitution: Various substitution reactions can be performed on the chloromethyl group or other positions on the steroid backbone.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or other organometallic reagents.

Major Products:

    Oxidation Products: Ketones or carboxylic acids depending on the extent of oxidation.

    Reduction Products: Alcohols or alkanes.

    Substitution Products: Various substituted steroids depending on the nucleophile used.

Scientific Research Applications

6beta-Hydroxy-dehydrochloromethyltestosterone has several applications in scientific research:

    Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes, including protein synthesis and cell growth.

    Medicine: Explored for potential therapeutic uses in conditions requiring anabolic effects, such as muscle wasting diseases.

    Industry: Utilized in the development of performance-enhancing drugs and supplements.

Mechanism of Action

The mechanism of action of 6beta-Hydroxy-dehydrochloromethyltestosterone involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as increased protein synthesis and muscle growth. The hydroxyl group at the 6beta position may influence the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

    Chloromethyltestosterone: The parent compound without the hydroxyl group.

    Methandrostenolone: Another anabolic steroid with similar anabolic effects but different structural modifications.

    Oxandrolone: A synthetic anabolic steroid with a different substitution pattern.

Uniqueness: 6beta-Hydroxy-dehydrochloromethyltestosterone is unique due to the presence of the hydroxyl group at the 6beta position, which can alter its pharmacokinetic properties and biological activity compared to other similar steroids. This modification may enhance its anabolic effects while potentially reducing androgenic side effects.

Properties

IUPAC Name

(6R,8R,9S,10R,13S,14S,17S)-4-chloro-6,17-dihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClO3/c1-18-7-6-14(22)17(21)16(18)15(23)10-11-12(18)4-8-19(2)13(11)5-9-20(19,3)24/h6-7,11-13,15,23-24H,4-5,8-10H2,1-3H3/t11-,12+,13+,15-,18-,19+,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVLKKXLCOUHPO-MNPQAXFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CC(C4=C(C(=O)C=CC34C)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)C[C@H](C4=C(C(=O)C=C[C@]34C)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401043257
Record name 6beta-Hydroxy-dehydrochloromethyltestosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25486-01-5
Record name 6beta-Hydroxy-dehydrochloromethyltestosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025486015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6beta-Hydroxy-dehydrochloromethyltestosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.BETA.-HYDROXY-DEHYDROCHLOROMETHYLTESTOSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L726LN9HY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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